molecular formula C8H14O3 B13473173 (R)-3-Cyclopentyl-3-hydroxypropanoic acid

(R)-3-Cyclopentyl-3-hydroxypropanoic acid

Cat. No.: B13473173
M. Wt: 158.19 g/mol
InChI Key: YMFXMBXXJUVSGH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Cyclopentyl-3-hydroxypropanoic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopentyl group attached to a hydroxypropanoic acid backbone, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Cyclopentyl-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a cyclopentyl Grignard reagent, which is then reacted with an appropriate ester or aldehyde to form the desired hydroxypropanoic acid. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ®-3-Cyclopentyl-3-hydroxypropanoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Cyclopentyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.

    Reduction: Cyclopentyl alcohol.

    Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Cyclopentyl-3-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.

Medicine

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals .

Mechanism of Action

The mechanism of action of ®-3-Cyclopentyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the cyclopentyl group provides hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylacetic acid
  • Cyclopentylmethanol
  • Cyclopentylamine

Uniqueness

®-3-Cyclopentyl-3-hydroxypropanoic acid is unique due to its chiral center and the presence of both a hydroxy and carboxylic acid group. This combination allows for diverse chemical reactivity and biological activity, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(3R)-3-cyclopentyl-3-hydroxypropanoic acid

InChI

InChI=1S/C8H14O3/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1

InChI Key

YMFXMBXXJUVSGH-SSDOTTSWSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC(=O)O)O

Canonical SMILES

C1CCC(C1)C(CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.